Methyl 4-chloro-5-fluoronicotinate
Description
Methyl 4-chloro-5-fluoronicotinate is a chemical compound with the molecular formula C7H5ClFNO2 It is a derivative of nicotinic acid and contains both chlorine and fluorine atoms, making it a halogenated heterocyclic compound
Properties
IUPAC Name |
methyl 4-chloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-10-3-5(9)6(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABUXSHSEYDQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-fluoronicotinate typically involves the esterification of 4-chloro-5-fluoronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-fluoronicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Methyl 4-chloro-5-fluoronicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-fluoronicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-fluoronicotinate
- Methyl 2-chloro-5-methoxynicotinate
- Methyl 5-bromo-3-fluoropicolinate
Uniqueness
Methyl 4-chloro-5-fluoronicotinate is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Biological Activity
Methyl 4-chloro-5-fluoronicotinate (CAS No. 1454913-72-4) is a halogenated heterocyclic compound derived from nicotinic acid. Its unique structure, featuring both chlorine and fluorine atoms, imparts distinct chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry, agrochemicals, and biological research.
This compound can be synthesized through the esterification of 4-chloro-5-fluoronicotinic acid with methanol, typically using sulfuric acid as a catalyst under reflux conditions. The molecular formula is , with a molecular weight of 189.57 g/mol. Its chemical structure allows for various reactions such as nucleophilic substitution, oxidation, and reduction, leading to the formation of diverse derivatives with potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it can inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The compound's halogen substituents may enhance its binding affinity to biological targets compared to non-halogenated analogs.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. For instance, it has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or preservatives.
Anti-inflammatory Properties
Research has also explored the anti-inflammatory potential of this compound. In vitro assays indicate that this compound can modulate inflammatory pathways, possibly making it a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that modifications in the halogen substituents significantly influence the compound's biological efficacy. The presence of both chlorine and fluorine atoms appears to enhance its pharmacological properties compared to other derivatives lacking these halogens.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of several nicotinic acid derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested. This positions it as a promising candidate for further development in antimicrobial therapies.
Table: Biological Activity Summary
| Activity Type | Efficacy | Remarks |
|---|---|---|
| Antimicrobial | MIC: 32-128 µg/mL | Effective against multiple bacterial strains |
| Anti-inflammatory | Modulates inflammatory pathways | Potential therapeutic applications |
| Enzyme Inhibition | Inhibits specific bacterial enzymes | Mechanism involves binding interactions |
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is crucial to assess its toxicity profile. Preliminary studies suggest low toxicity levels in zebrafish embryos, indicating potential safety for further biological testing . However, comprehensive toxicological evaluations are necessary before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
